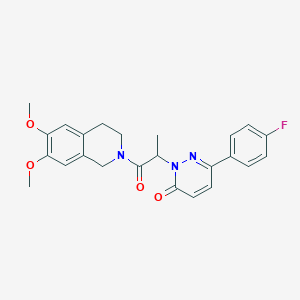![molecular formula C8H12N2NiS4 B2677825 Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 121632-24-4](/img/structure/B2677825.png)
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a coordination compound featuring nickel as the central metal atom This compound is characterized by its unique structure, where nickel is coordinated with sulfur and nitrogen atoms from the prop-2-en-1-ylcarbamothioyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with prop-2-en-1-ylcarbamothioyl ligands under controlled conditions. One common method includes the following steps:
Preparation of Ligands: The prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.
Formation of the Nickel Complex: The prepared ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions for several hours to ensure complete complexation.
Isolation and Purification: The resulting this compound complex is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the prop-2-en-1-ylcarbamothioyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions. The prop-2-en-1-ylcarbamothioyl ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. The pathways involved include electron transfer and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})cobalt
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})iron
- Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})copper
Uniqueness
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific coordination environment and the electronic properties imparted by the nickel center. Compared to its cobalt, iron, and copper analogs, the nickel complex exhibits distinct reactivity and stability, making it particularly valuable in catalytic applications and material science research.
Propiedades
IUPAC Name |
nickel(2+);N-prop-2-enylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NS2.Ni/c2*1-2-3-5-4(6)7;/h2*2H,1,3H2,(H2,5,6,7);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFRIBLISECSV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)[S-].C=CCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)
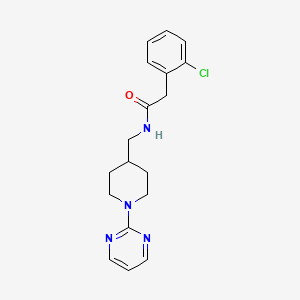
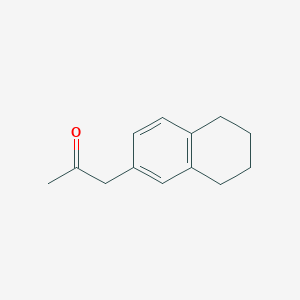
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2677752.png)
![5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2677753.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)
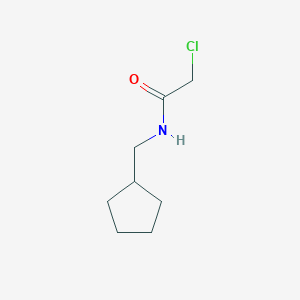
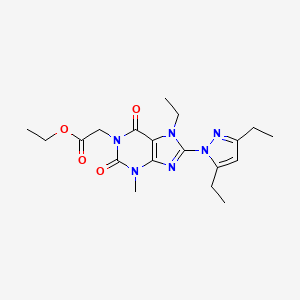
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)
